The synthesis of PARP10-IN-22 involves a multi-step organic synthesis process that incorporates structure-based design principles. Initial studies utilized a scaffold modification approach, focusing on the hydrophobic subpocket within the enzyme's active site. Key modifications at the C-5 and C-6 positions of the compound were identified to enhance selectivity for PARP10 over PARP11.
The technical details of the synthesis include:
The molecular structure of PARP10-IN-22 reveals a complex arrangement that facilitates its interaction with the target enzyme. The compound features:
PARP10-IN-22 undergoes specific chemical reactions upon interaction with its target:
Technical details regarding these reactions include:
The mechanism of action for PARP10-IN-22 involves competitive inhibition at the active site of PARP10:
The physical and chemical properties of PARP10-IN-22 are crucial for its functionality:
Relevant data from studies indicate that these properties contribute to its effectiveness as a selective inhibitor in cellular assays .
PARP10-IN-22 has significant scientific applications:
Research continues to explore its applications in combination therapies with other oncological agents to enhance treatment efficacy while minimizing off-target effects.
PARP10 (Poly(ADP-ribose) polymerase 10), also designated ARTD10, is a mono-ADP-ribosyltransferase that catalyzes the transfer of a single ADP-ribose unit to target proteins—a post-translational modification termed MARylation. Unlike poly-ADP-ribosylating enzymes (e.g., PARP1), PARP10’s activity fine-tunes diverse cellular pathways:
Table 1: Key PARP10 Substrates and Functional Outcomes
Substrate | Functional Outcome | Biological Process |
---|---|---|
PCNA | Enhanced RAD18 binding & PCNA ubiquitination | DNA gap repair |
Aurora-A | Increased kinase activity & centrosomal recruitment | Mitotic progression |
CDK2/CDK7 | G1/S transition (phosphorylation-dependent) | Cell cycle initiation |
PARP10 is dysregulated in multiple malignancies, driving oncogenesis through replication stress tolerance and proliferation:
Table 2: PARP10 Dysregulation in Human Cancers
Cancer Type | Overexpression Frequency | Clinical Correlation |
---|---|---|
AML | 30–40% | Reduced OS, high-risk stratification |
Ovarian cancer | 32% | Chemoresistance, advanced staging |
OSCC | 45–60% | Lymph node metastasis, poor DSS |
PARP10 inhibition exploits synthetic lethality and overcomes resistance to conventional therapies:
Table 3: Resistance Mechanisms Addressed by PARP10 Inhibition
Resistance Mechanism to PARP1i | PARP10 Inhibition Strategy |
---|---|
BRCA1/2 reversion mutations | Targets TLS-mediated gap repair (HR-independent) |
53BP1/Shieldin loss | Exploits replication-fork instability |
SLFN11 downregulation | Induces replication stress via gap accumulation |
PARP10-IN-22 represents a novel, selective inhibitor designed to target PARP10’s catalytic domain:
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